methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate
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Overview
Description
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a phenyl ring substituted with a chloroethoxy group and a propenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate typically involves the reaction of 4-(2-chloroethoxy)benzaldehyde with methyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde reacts with the ester in the presence of a base such as piperidine or pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The chloroethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The propenoate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-4-phenyl-2-pentenoate: Similar structure but with different substituents.
Methyl (2E)-3-[4-(2-methoxyethoxy)phenyl]prop-2-enoate: Similar structure with a methoxyethoxy group instead of chloroethoxy.
Uniqueness
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate is unique due to the presence of the chloroethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H13ClO3 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl (E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H13ClO3/c1-15-12(14)7-4-10-2-5-11(6-3-10)16-9-8-13/h2-7H,8-9H2,1H3/b7-4+ |
InChI Key |
HRSUSRSBEAWIIJ-QPJJXVBHSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OCCCl |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OCCCl |
Origin of Product |
United States |
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